molecular formula C3H4N4O B2517495 3-Azido-4,5-dihydro-1,2-oxazole CAS No. 65150-75-6

3-Azido-4,5-dihydro-1,2-oxazole

Cat. No.: B2517495
CAS No.: 65150-75-6
M. Wt: 112.092
InChI Key: NNTSSTMCVWAVAU-UHFFFAOYSA-N
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Description

3-Azido-4,5-dihydro-1,2-oxazole (CAS 65150-75-6) is a versatile chemical intermediate that combines the reactivity of an azide group with the stability of a 4,5-dihydrooxazole (isoxazoline) ring . This structure makes it a valuable building block in organic synthesis, particularly in click chemistry, where it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . These reactions are highly reliable and are extensively used for the rapid and efficient synthesis of 1,2,3-triazole derivatives, which are key scaffolds in medicinal chemistry and drug development . The compound is especially useful for the selective modification of complex molecules and the preparation of bioactive compounds, leveraging the triazole ring's strong chemical stability, dipole moment, and hydrogen-bonding capabilities . As a reagent, it is offered For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use. Researchers can leverage this compound to explore new chemical spaces in the development of pharmaceuticals and other functional materials.

Properties

IUPAC Name

3-azido-4,5-dihydro-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O/c4-7-5-3-1-2-8-6-3/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTSSTMCVWAVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON=C1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-hydroxy amides with azidating agents such as sodium azide (NaN₃) in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to prevent decomposition of the azide group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of flow reactors allows for better control over reaction parameters and minimizes the risks associated with handling azides .

Chemical Reactions Analysis

Types of Reactions

3-Azido-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxazoles

    Reduction: Amines

    Substitution: Triazoles

Scientific Research Applications

Synthesis of 3-Azido-4,5-dihydro-1,2-oxazole

The synthesis of this compound typically involves the azidation of oxazole derivatives through various methods. Common approaches include:

  • Nucleophilic Substitution : This method often utilizes azide salts to introduce the azido group into the oxazole ring.
  • Cycloaddition Reactions : These reactions can form oxazoles from appropriate precursors in the presence of catalysts.

Recent studies have shown that employing hypervalent iodine reagents can enhance the yield and efficiency of these reactions, allowing for the production of various substituted oxazoles with azido functionalities .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for drug development:

  • Antimicrobial Properties : Compounds containing oxazole rings have been reported to possess significant antimicrobial activity. Studies indicate that derivatives can inhibit bacterial growth comparable to first-line antibiotics .
  • Anticancer Activity : The compound has shown promise in anticancer research. Oxazole derivatives have been linked to various mechanisms that induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .
  • Anti-inflammatory Effects : Research indicates that oxazole derivatives can modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases .

Case Study 1: Antimicrobial Activity

A series of this compound derivatives were synthesized and screened for their antimicrobial properties. The results demonstrated that several compounds exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions at the 2 and 5 positions of the oxazole ring showed enhanced potency compared to standard antibiotics .

Case Study 2: Anticancer Potential

In a study focused on the anticancer effects of oxazole derivatives, a novel compound based on this compound was synthesized and evaluated for its ability to inhibit tumor growth in vitro. The compound showed an EC50 value significantly lower than that of existing chemotherapeutics, indicating its potential as a lead compound for further development .

Potential Applications

The unique properties of this compound open avenues for various applications:

Application AreaDescription
Pharmaceuticals Development of new antibiotics and anticancer drugs based on oxazole scaffolds.
Materials Science Utilization in the synthesis of polymers and coatings with enhanced properties due to azide functionality.
Agriculture Potential use as agrochemicals targeting specific pests or diseases due to its biological activity.

Mechanism of Action

The mechanism of action of 3-Azido-4,5-dihydro-1,2-oxazole involves its reactivity towards various chemical species. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper ions (Cu⁺), which facilitate the formation of the triazole ring through a concerted mechanism . The oxazole ring can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-azido-4,5-dihydro-1,2-oxazole are best contextualized against related heterocycles, including 4,5-dihydro-1,2,4-oxadiazoles and 3-sulfonyl-4,5-dihydro-1,2-oxazole derivatives . Key distinctions lie in ring composition, substituent effects, and applications.

Structural and Functional Differences

Compound Name Molecular Formula Key Substituent Ring System Reactivity/Applications
This compound C₃H₄N₄O Azido (-N₃) 1,2-Oxazole Click chemistry, bioconjugation
4,5-Dihydro-1,2,4-oxadiazole C₂H₃N₂O Variable (e.g., alkyl, aryl) 1,2,4-Oxadiazole Thermal stability, material science
3-[(Aryl)methanesulfonyl]-4,5-dihydro-1,2-oxazole C₁₁H₁₂NO₃S (example) Methanesulfonyl 1,2-Oxazole Herbicidal activity (e.g., pyroxasulfone)

Key Observations:

  • Ring Composition : The 1,2-oxazole core in the target compound contains one oxygen and one nitrogen atom, whereas 1,2,4-oxadiazoles include two nitrogens and one oxygen, altering electronic properties and stability .
  • Substituent Effects : The azido group enables cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne click chemistry), contrasting with sulfonyl groups in herbicidal derivatives, which enhance soil mobility and target-binding affinity .

Q & A

How can researchers optimize the synthesis of 3-Azido-4,5-dihydro-1,2-oxazole to improve yield and purity?

Methodological Answer:

  • Key Steps : Start with 4,5-dihydro-1,2-oxazol-3-amine as a precursor. Perform diazotization using sodium nitrite and HCl at 0–5°C, followed by azide substitution via reaction with NaN₃.
  • Optimization Variables :
    • Temperature : Lower temperatures (0–5°C) minimize side reactions during diazotization.
    • Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
    • Catalysts : Test Lewis acids (e.g., ZnI₂) to enhance cyclization efficiency .
  • Yield Enhancement : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Typical yields range from 50–70% depending on substituents.

What advanced spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Identify dihydro-oxazole protons (δ 4.2–5.0 ppm for CH₂ groups) and azide protons (δ 3.8–4.1 ppm).
    • ¹³C NMR : Confirm oxazole ring carbons (δ 150–160 ppm) and azide-bearing carbon (δ 60–70 ppm).
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and isotopic patterns.
  • IR Spectroscopy : Detect azide stretch (~2100 cm⁻¹) and oxazole C=N stretch (~1650 cm⁻¹) .

How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 100°C; store at –20°C under inert gas (N₂/Ar).
  • Light Sensitivity : Degrades under UV light; use amber vials for long-term storage.
  • Hydrolytic Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions (t½ < 24 hrs at pH < 3 or >10). Monitor via HPLC .

What mechanistic insights explain the herbicidal activity of structurally related 4,5-dihydro-1,2-oxazole derivatives?

Methodological Answer:

  • Mode of Action : Inhibits very-long-chain fatty acid (VLCFA) elongation in plants, disrupting cell membrane synthesis.

  • Experimental Design :

    • In Vitro Assays : Measure IC₅₀ against Arabidopsis thaliana VLCFA elongases.
    • In Vivo Testing : Apply pre-emergent herbicide formulations to soil and monitor weed suppression (e.g., pyroxasulfone analogs showed 90% efficacy at 50 g/ha) .
  • Key Data :

    CompoundIC₅₀ (µM)Field Efficacy (%)
    Pyroxasulfone0.1595
    Target Analog0.2288

How can structure-activity relationship (SAR) studies guide the design of novel 3-azido-oxazole derivatives?

Methodological Answer:

  • Substituent Effects :

    • Azide Position : 3-Azido substitution enhances electrophilicity for click chemistry applications.
    • Ring Saturation : Dihydro-oxazole improves metabolic stability compared to fully unsaturated analogs.
  • Comparative Analysis :

    DerivativeReactivity (k, s⁻¹)Bioactivity (IC₅₀, µM)
    3-Azido0.451.2
    3-Amino0.12>10
    • Conclusion : Azide groups improve both synthetic versatility and target engagement .

What advanced analytical methods resolve contradictions in reported biological activity data?

Methodological Answer:

  • Issue : Discrepancies in IC₅₀ values across studies may arise from assay conditions or impurities.
  • Resolution Strategies :
    • Standardized Protocols : Use OECD guidelines for herbicidal activity assays.
    • Purity Verification : Characterize compounds via HPLC (>98% purity) before testing.
    • Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., pyroxasulfone as a reference) .

How can computational modeling predict the reactivity of this compound in click chemistry?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess azide-alkyne cycloaddition kinetics.
  • Key Parameters :
    • Activation Energy : ΔG‡ < 25 kcal/mol indicates room-temperature reactivity.
    • Frontier Orbitals : HOMO-LUMO gaps correlate with regioselectivity in triazole formation.
  • Validation : Compare computed vs. experimental reaction rates (R² > 0.90) .

What experimental controls are essential when evaluating neuropharmacological activity of oxazole derivatives?

Methodological Answer:

  • In Vivo Models : Use rodent assays (e.g., forced swim test for antidepressants) with sham and positive control groups (e.g., fluoxetine).
  • Dose Optimization : Conduct pharmacokinetic studies to determine brain-blood barrier penetration.
  • Off-Target Screening : Test against serotonin/dopamine receptors to rule out nonspecific effects .

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